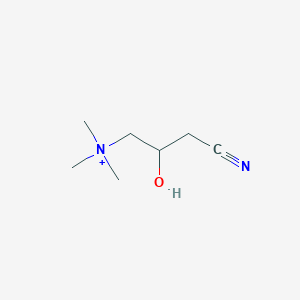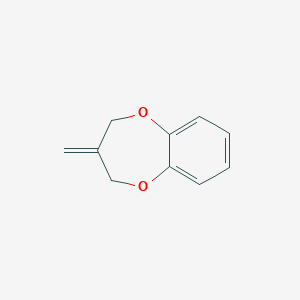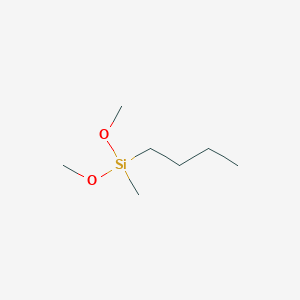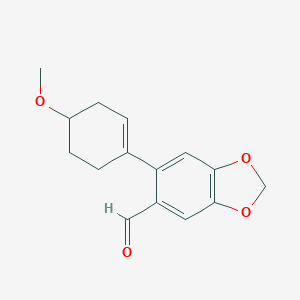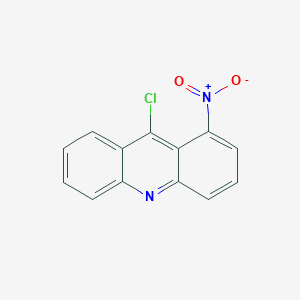
9-Chloro-1-nitroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-1-nitroacridine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. It is a heterocyclic aromatic compound that contains a chlorine atom and a nitro group. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 9-Chloro-1-nitroacridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cancer cells and microorganisms. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, leading to the accumulation of DNA damage and cell death. It has also been found to inhibit the activity of several enzymes and proteins involved in the biosynthesis of cell walls and membranes in bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects
9-Chloro-1-nitroacridine has been found to have several biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis, a programmed cell death, in cancer cells by activating certain signaling pathways. It has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In microorganisms, it has been found to inhibit the growth and proliferation by disrupting the biosynthesis of cell walls and membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 9-Chloro-1-nitroacridine is its broad-spectrum activity against cancer cells, bacteria, and fungi. It has also been found to have low toxicity towards normal cells and tissues, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and efficacy in vivo. It also has limited stability under certain conditions, which can affect its storage and handling in the laboratory.
Direcciones Futuras
There are several future directions for the research and development of 9-Chloro-1-nitroacridine. One of the directions is to investigate its potential use as a therapeutic agent for the treatment of cancer and microbial infections. Further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic and pharmacodynamic properties. Another direction is to explore its potential use in material science, particularly in the development of OLEDs and fluorescent probes. Additionally, further studies are needed to investigate its potential use in environmental science, particularly in the removal of pollutants from water and soil.
Métodos De Síntesis
Several methods have been proposed for the synthesis of 9-Chloro-1-nitroacridine. One of the commonly used methods involves the reaction of 9-chloroacridine with nitric acid in the presence of a catalyst. Another method involves the reaction of 9-chloroacridine with a mixture of nitric acid and sulfuric acid. The yield and purity of the synthesized compound depend on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
9-Chloro-1-nitroacridine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been investigated for its anticancer activity, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use as an antimicrobial agent, as it has shown activity against several bacteria and fungi.
In material science, 9-Chloro-1-nitroacridine has been used as a fluorescent probe for detecting and sensing various metal ions. It has also been investigated for its potential use in organic light-emitting diodes (OLEDs) due to its high thermal stability and efficient emission properties.
In environmental science, this compound has been studied for its potential use as a photodegradation agent for the removal of pollutants from water and soil. It has also been investigated for its potential use in the detection and removal of heavy metal ions from contaminated water.
Propiedades
Número CAS |
17431-90-2 |
|---|---|
Nombre del producto |
9-Chloro-1-nitroacridine |
Fórmula molecular |
C13H7ClN2O2 |
Peso molecular |
258.66 g/mol |
Nombre IUPAC |
9-chloro-1-nitroacridine |
InChI |
InChI=1S/C13H7ClN2O2/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(12(10)13)16(17)18/h1-7H |
Clave InChI |
JOUFIQVFVDNYRT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])Cl |
Otros números CAS |
17431-90-2 |
Sinónimos |
9-Chloro-1-nitroacridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



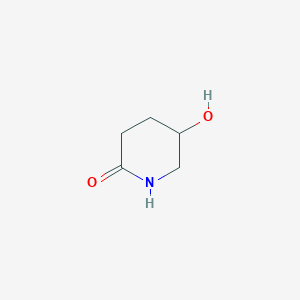
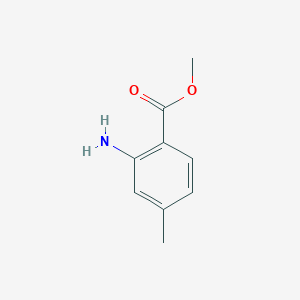
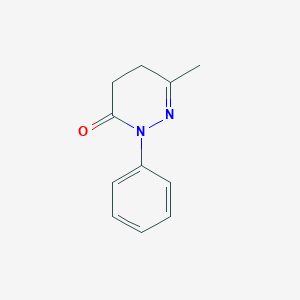
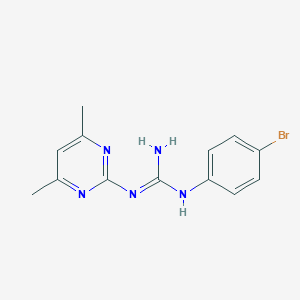

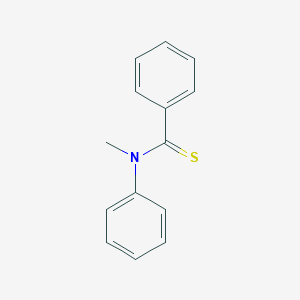
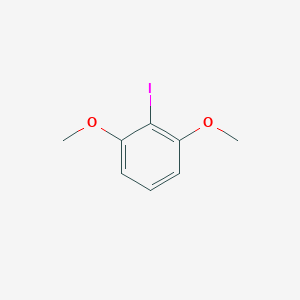
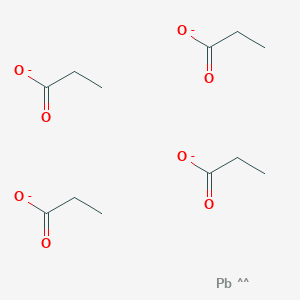
![8-Methoxy-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B102198.png)
